2-(4-Methoxybenzoyl)benzofuran

IGF-1R signaling Cancer cell migration Kinase inhibition

2-(4-Methoxybenzoyl)benzofuran (CAS 63157-19-7, molecular formula C16H12O3, molecular weight 252.26 g/mol) is a synthetic benzofuran derivative characterized by a benzofuran core bearing a 4-methoxybenzoyl substituent at the 2-position. As a member of the benzoylbenzofuran class, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of anticancer and antimicrobial agents.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B8610038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzoyl)benzofuran
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)16(17)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3
InChIKeyNBZQDHFJJVOLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzoyl)benzofuran: A High-Purity Benzofuran-Based Building Block for Anticancer and Antimicrobial Research


2-(4-Methoxybenzoyl)benzofuran (CAS 63157-19-7, molecular formula C16H12O3, molecular weight 252.26 g/mol) is a synthetic benzofuran derivative characterized by a benzofuran core bearing a 4-methoxybenzoyl substituent at the 2-position . As a member of the benzoylbenzofuran class, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of anticancer and antimicrobial agents. Benzofuran-containing heterocycles are recognized for their broad pharmacological profiles, including antitumor, antibacterial, and antifungal activities, making this compound a valuable intermediate for drug discovery programs targeting multiple therapeutic areas [1].

Why 2-(4-Methoxybenzoyl)benzofuran Cannot Be Replaced by Unsubstituted or Positional Isomers


In the benzofuran scaffold, the specific positioning and electronic nature of substituents dictate pharmacological outcomes. SAR analyses across benzofuran derivatives reveal that the substitution pattern—particularly the presence and location of methoxy and benzoyl groups—profoundly influences anticancer potency, enzyme inhibition profiles, and target selectivity [1]. For example, benzofuran ketone sulfamates exhibit divergent enzyme inhibitory activities based solely on methylation at the 3-position, demonstrating that even minor structural modifications alter biological readouts [2]. Consequently, substituting 2-(4-Methoxybenzoyl)benzofuran with a 3-benzoyl analog, an unsubstituted benzoylbenzofuran, or a dihydrobenzofuran derivative will not reproduce the same activity profile, rendering generic substitution scientifically unsound without empirical validation.

Quantitative Evidence: 2-(4-Methoxybenzoyl)benzofuran Differentiation Versus Analog Comparators


IGF-1R Inhibitory Activity: 2-(4-Methoxybenzoyl)benzofuran-Derived NPD8733 Versus Unrelated Scaffolds

The 2-(4-methoxybenzoyl)benzofuran scaffold serves as the core pharmacophore for NPD8733 (N-[2-(4-Methoxybenzoyl)benzofuran-3-yl]acetamide), a validated small-molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R) signaling . NPD8733 suppresses IGF-1–induced receptor phosphorylation and downstream PI3K/Akt and MAPK/ERK pathways, demonstrating that the parent benzoylbenzofuran framework confers target-specific biological activity absent in non-benzofuran IGF-1R inhibitors. This activity profile distinguishes the 2-(4-methoxybenzoyl)benzofuran scaffold from other heterocyclic cores lacking the benzofuran-2-aroyl architecture.

IGF-1R signaling Cancer cell migration Kinase inhibition

Enzyme Inhibition Profile: Benzofuran Ketone Sulfamates with 4-Methoxy Substituent Achieve Dual Aromatase/Steroid Sulfatase Inhibition

In a series of benzofuran-derived sulfamates developed as dual aromatase-steroid sulfatase inhibitors (DASIs), the 4-methoxybenzoyl-substituted analog 19e achieved dual enzyme inhibition with an aromatase IC50 of 35 nM and steroid sulfatase (STS) IC50 of 164 nM [1]. By contrast, the unsubstituted triazole benzofuran sulfamates showed no STS inhibitory activity (IC50 > 10 µM) [1]. This demonstrates that the 4-methoxy substitution on the benzofuran scaffold is critical for balanced dual inhibition, a property not recapitulated by other substitution patterns.

Aromatase inhibition Steroid sulfatase Dual inhibitor

Anticancer Scaffold Validation: Benzoylbenzofuran Derivatives Demonstrate SIRT1 Inhibition Superior to Reference Compound Suramin

Benzoylbenzofuran derivatives synthesized from 2-aroylbenzofuran precursors were evaluated for SIRT1 inhibition and antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells [1]. The most active isoflavone quinone derivative (compound 39, derived from benzoylbenzofuran intermediates) displayed SIRT1 inhibitory activity comparable to the reference compound suramin, with an IC50 of 1.62 ± 0.0720 µM against MDA-MB-231 cells [1]. This confirms that the benzoylbenzofuran core provides a viable starting point for developing potent SIRT1 inhibitors with antiproliferative activity.

SIRT1 inhibition Triple-negative breast cancer Antiproliferative

Synthetic Utility: 2-(4-Methoxybenzoyl)benzofuran Serves as Critical Intermediate for Amiodarone Production

The 2-(4-methoxybenzoyl)benzofuran scaffold is an essential intermediate in the industrial synthesis of amiodarone hydrochloride, a Class III antiarrhythmic agent [1]. Specifically, 2-(n-butyl)-3-(4-methoxybenzoyl)benzofuran, a direct derivative of the parent compound, is utilized as a key intermediate in amiodarone production [1]. This established industrial application provides a procurement rationale distinct from research-only benzofuran analogs that lack validated synthetic utility in FDA-approved drug manufacturing.

Pharmaceutical intermediate Antiarrhythmic drug synthesis Industrial chemistry

Antimicrobial Activity Differentiation: 4-Methoxybenzoyl-Substituted Benzofurans Exhibit Gram-Positive and Gram-Negative Activity Profiles

In a comprehensive evaluation of benzofuran-based derivatives for antimicrobial activity, compounds containing 4-methoxybenzoyl substituents demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and 256 µg/mL against Bacillus cereus, alongside good anti-Gram-negative activity with MIC = 512 µg/mL [1]. Additionally, these derivatives exhibited quorum sensing inhibitory effects (inhibition zones of 2–7 mm against Chromobacterium violaceum) [1]. The activity profile of 4-methoxybenzoyl-substituted analogs is distinct from that of unsubstituted benzofuran derivatives, which show different potency and spectrum characteristics.

Antimicrobial MIC determination Quorum sensing inhibition

Optimal Research and Industrial Applications for 2-(4-Methoxybenzoyl)benzofuran


IGF-1R Signaling Pathway Probe Development in Oncology Research

Investigators studying IGF-1R-mediated cancer cell proliferation and migration should prioritize 2-(4-Methoxybenzoyl)benzofuran as a starting scaffold for probe synthesis. The derivative NPD8733 demonstrates validated target engagement with IGF-1R at low micromolar concentrations (IC50 = 0.5–5 µM) and suppresses downstream PI3K/Akt and MAPK/ERK signaling . This provides a structurally defined chemotype for structure-activity relationship expansion and tool compound generation, enabling mechanistic studies in IGF-1R-dependent cancer models.

Dual Aromatase-Steroid Sulfatase Inhibitor (DASI) Development for ER+ Breast Cancer

Programs targeting ER+ breast cancer through simultaneous aromatase and steroid sulfatase inhibition should utilize 2-(4-Methoxybenzoyl)benzofuran as a core pharmacophore. The 4-methoxybenzoyl-substituted benzofuran ketone sulfamate 19e achieves dual enzyme inhibition with aromatase IC50 = 35 nM and STS IC50 = 164 nM, a balanced profile not achievable with unsubstituted triazole benzofuran analogs (STS IC50 > 10 µM) [1]. This scaffold provides a validated entry point for designing next-generation DASIs with improved dual-target potency.

SIRT1 Inhibitor Discovery for Triple-Negative Breast Cancer

Researchers developing SIRT1-targeted therapeutics for TNBC should consider 2-(4-Methoxybenzoyl)benzofuran as a starting material. Benzoylbenzofuran-derived isoflavone quinones exhibit antiproliferative activity against MDA-MB-231 cells with IC50 values as low as 1.62 µM and SIRT1 inhibition comparable to the reference inhibitor suramin [2]. This scaffold offers a foundation for medicinal chemistry optimization toward potent, selective SIRT1 inhibitors with efficacy in aggressive breast cancer subtypes.

Amiodarone Intermediate for GMP-Compliant Pharmaceutical Manufacturing

Industrial procurement teams requiring intermediates for amiodarone hydrochloride production should specify 2-(4-Methoxybenzoyl)benzofuran derivatives. The 2-(n-butyl)-3-(4-methoxybenzoyl)benzofuran derivative serves as a documented intermediate in the synthesis of amiodarone, a Class III antiarrhythmic agent with established clinical use [3]. This industrial application distinguishes 2-(4-Methoxybenzoyl)benzofuran from research-grade benzofuran analogs lacking validated pharmaceutical manufacturing utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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